
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is a complex organic compound that features a morpholine ring, an isoxazole ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following stages:
Formation of the Isoxazole Ring: This can be achieved by reacting 2-chloro benzaldehyde oxime with N-chloro-succinimide in N,N-dimethyl-formamide for 3 hours.
Addition of Propargyl Alcohol: The next step involves reacting the intermediate with propargyl alcohol in the presence of copper(II) sulfate pentahydrate, potassium carbonate, and ascorbic acid in N,N-dimethyl-formamide for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action for 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-5-isoxazolemethanol
- (3-Phenyl-5-isoxazolyl)methanol
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is unique due to its combination of a morpholine ring, an isoxazole ring, and a tert-butyl ester group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-phenyl-1,2-oxazol-5-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)23-17(21)20-9-10-22-16(12-20)15-11-14(19-24-15)13-7-5-4-6-8-13/h4-8,11,16H,9-10,12H2,1-3H3 |
Clave InChI |
UNPCSCANWTUMBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


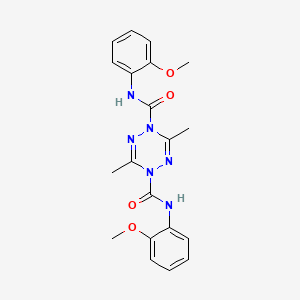
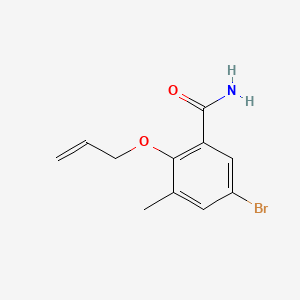
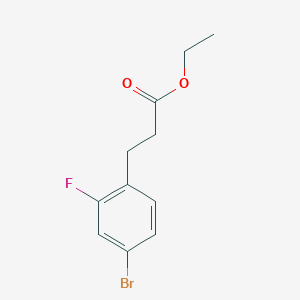
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

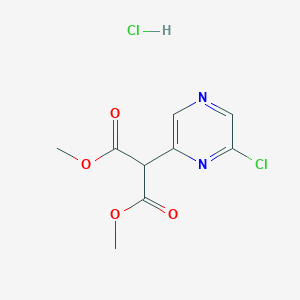
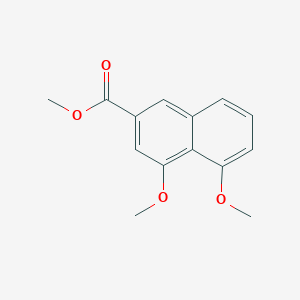
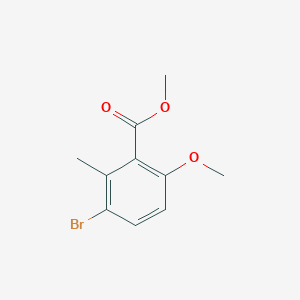
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
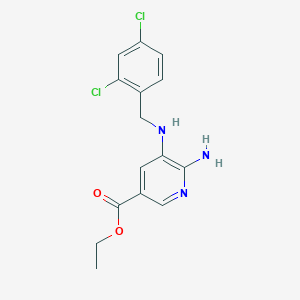

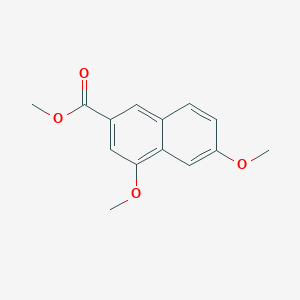
![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)
